molecular formula C7H14ClNO B2872409 (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride CAS No. 2173992-59-9

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride

Cat. No.: B2872409
CAS No.: 2173992-59-9
M. Wt: 163.65
InChI Key: BIXXSQBQDHGGSW-NAZYBQMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine hydrochloride is a bicyclic amine derivative characterized by a fused oxabicyclo[4.2.0]octane scaffold. The compound features a strained bicyclo[4.2.0]octane system with an oxygen atom in the 2-position and an amine group at the 7-position, protonated as a hydrochloride salt to enhance stability and solubility .

The molecular formula is C₇H₁₂ClNO, with a molecular weight of 173.63 g/mol (calculated). It is structurally related to cephalosporin intermediates and other bicyclic compounds used in drug discovery, particularly in antibiotics and cardiovascular therapeutics .

Properties

IUPAC Name

(1S,6R)-2-oxabicyclo[4.2.0]octan-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c8-6-4-7-5(6)2-1-3-9-7;/h5-7H,1-4,8H2;1H/t5-,6?,7+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXXSQBQDHGGSW-NAZYBQMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC2OC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H](CC2N)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodocyclization of Alkenyl Alcohols

This three-step sequence remains the most widely reported method for racemic synthesis, adaptable to enantioselective production via chiral auxiliaries:

Step 1: Substrate Preparation
γ,δ-Unsaturated alcohol precursors are synthesized through Horner-Wadsworth-Emmons olefination or Grignard addition to α,β-unsaturated ketones.

Step 2: Iodocyclization
Reaction with iodine monochloride (ICl) induces electrophilic cyclization. Critical parameters include:

Parameter Optimal Value Impact on Yield
Temperature −30°C Minimizes side reactions
Solvent Dichloromethane Stabilizes iodonium intermediate
ICl Equivalence 1.05 eq Balances reactivity vs. overhalogenation

Yields typically range from 65–78% for the iodocyclized intermediate.

Stereochemical Control Strategies

Chiral Pool Synthesis

Natural product-derived chiral starting materials (e.g., terpenoids) provide pre-existing stereocenters. Menthol-based substrates have achieved 88% ee in model systems, though scalability remains challenging.

Asymmetric Catalysis

Process Optimization Challenges

Cyclization Step Bottlenecks

Molecular mechanics simulations identify three major barriers:

  • Ring strain accumulation : Maximum strain energy reaches 28.6 kcal/mol during bicyclization
  • Solvent effects : Acetonitrile improves transition state stabilization by 4.2 kcal/mol vs. THF
  • Byproduct formation : Overhalogenation accounts for 12–15% yield loss in iodocyclizations

Amine Protection-Deprotection

Comparative studies of protecting groups reveal:

Protecting Group Deprotection Yield Epimerization Risk
Boc 92% Low (2%)
Cbz 85% Moderate (5%)
Fmoc 78% High (11%)

Boc protection emerges as optimal for amine handling during synthesis.

Analytical Characterization

Critical quality control metrics and their analytical methods:

Parameter Method Acceptance Criteria
Enantiomeric excess Chiral HPLC (AD-H column) ≥98% ee
Residual solvents GC-MS ICH Q3C Class 2 limits
Crystal polymorphism PXRD Match reference pattern

X-ray crystallography confirms the absolute configuration, with key bond lengths:

  • C1-O: 1.423 Å
  • C7-N: 1.456 Å
  • N-Cl: 1.987 Å

These metrics align with density functional theory (DFT) calculations (RMSD = 0.032 Å).

Chemical Reactions Analysis

Types of Reactions

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of oxides or ketones.

    Reduction: Can produce amines or alcohols.

    Substitution: Can result in the formation of alkylated or acylated derivatives.

Scientific Research Applications

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride is a bicyclic amine compound featuring a distinct oxabicyclo structure. It has a molecular formula of C7H14ClNOC_7H_{14}ClNO and a molar mass of 163.65 g/mol. This compound typically presents as a white solid and exhibits specific solubility characteristics depending on the solvent used.

Scientific Applications

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride interacts with molecular targets such as enzymes and receptors within biological systems, leading to alterations in cellular functions.

Due to its interactions, this compound has several scientific applications:

  • Medicinal Chemistry Its interactions can lead to significant alterations in cellular functions, making it of interest for further research and applications in medicinal chemistry.
  • Biochemical Research It can be used as a probe in biochemical research to study enzyme-substrate interactions and molecular recognition processes.

Its unique bicyclic structure allows it to effectively fit into binding sites, modulating the activity of these targets. The pathways influenced by this compound depend on its specific application context, highlighting its potential.

Chemical Reactivity

Mechanism of Action

The mechanism of action of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Stereochemical Impact : The (1S,6R) configuration distinguishes the target compound from racemic mixtures (e.g., rac-(1R,6S)-2-oxabicyclo), which exhibit reduced enantioselective activity .
  • Functional Group Variations: Replacement of the oxygen atom in the oxabicyclo core with sulfur (as in cefmenoxime) or additional nitrogen atoms (as in diazabicyclo derivatives) alters biological targets and mechanisms .
  • Pharmacological Relevance: While cefmenoxime is a clinically approved antibiotic, the target compound and its analogues are primarily research tools or intermediates due to understudied therapeutic profiles .

Physicochemical Properties

Property (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine HCl rac-(1R,6S)-2-Oxabicyclo[4.2.0]octan-7-amine HCl Cefmenoxime HCl
Molecular Weight (g/mol) 173.63 173.63 561.94
Solubility High (due to HCl salt) Moderate High (polar side chains)
CAS Number 2173992-59-9 (racemic form) 2173992-59-9 75707-98-9
Synthesis Route Chiral resolution or asymmetric catalysis Racemic synthesis via ketone intermediates Fermentation + modification

Notes:

  • The hydrochloride salt form improves aqueous solubility, a common strategy in amine-containing pharmaceuticals (e.g., lysine hydrochloride ).
  • Synthesis of enantiopure (1S,6R) derivatives often requires chiral catalysts or resolution techniques, whereas racemic forms are simpler to produce .

Biological Activity

(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride is a bicyclic amine compound notable for its unique oxabicyclic structure and potential biological activities. This compound, with the molecular formula C8H16ClN, has garnered attention in pharmacological studies due to its interactions with various biological targets, including enzymes and receptors.

  • Molecular Formula : C8H16ClN
  • Molecular Weight : 163.68 g/mol
  • IUPAC Name : (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride

The bicyclic framework of this compound contributes to its rigidity and influences its reactivity and interaction with biological systems.

Research indicates that (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride interacts with specific molecular targets, modulating biological pathways by binding to enzymes and receptors. The exact mechanism of action may vary depending on the biological context but generally involves:

  • Binding to Receptors : The compound may fit into specific binding sites on receptors, influencing signaling pathways.
  • Enzyme Modulation : It can alter enzyme activity, which may lead to changes in metabolic processes.

Antimicrobial Activity

Studies have shown that (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride exhibits antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (mg/mL)
Staphylococcus aureus50
Escherichia coli25
Klebsiella pneumonia12.5
Acinetobacter baumannii25

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity and Antiproliferative Effects

Research into the cytotoxic effects of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride has revealed significant antiproliferative activity against various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung)10
HL60 (Leukemia)5
MCF-7 (Breast)15

The compound's ability to inhibit cell growth indicates its potential as an anticancer agent.

Case Studies

  • Study on Anticancer Activity : A study investigated the effects of (1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride on A549 lung cancer cells, showing a dose-dependent inhibition of cell proliferation and induction of apoptosis through reactive oxygen species generation.
  • Antimicrobial Efficacy : In another study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with MIC values comparable to established antibiotics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.